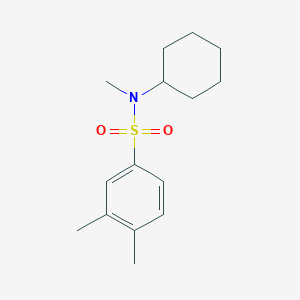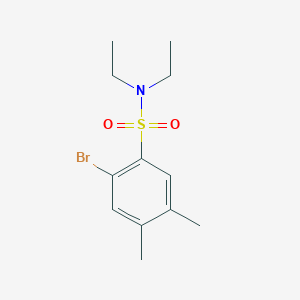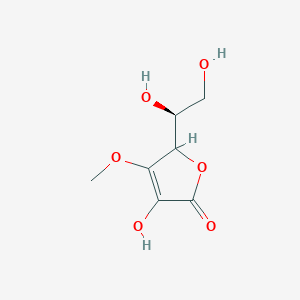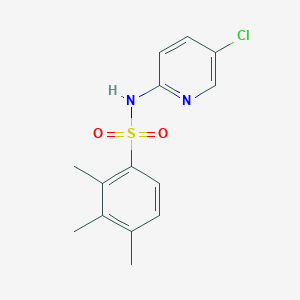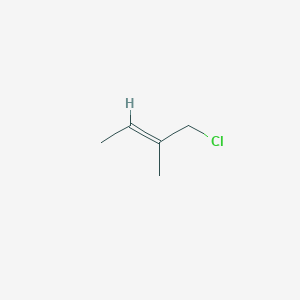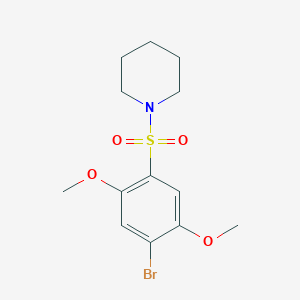
Nickel-63
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel-63 is a radioactive isotope of nickel with a half-life of 100.1 years. It is a beta-emitting radionuclide that is widely used in scientific research applications. The isotope has a wide range of applications in various fields, including biochemistry, physiology, and nuclear physics.
作用機序
Nickel-63 emits beta particles, which are high-energy electrons that can penetrate tissues and cause damage to cells. The beta particles interact with the atoms in the tissue, causing ionization and producing free radicals, which can cause DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Nickel-63 depend on the dose and duration of exposure. At low doses, it has no significant effects on the body. However, at high doses, it can cause acute radiation sickness, including nausea, vomiting, diarrhea, and fatigue. Long-term exposure to low levels of Nickel-63 can increase the risk of cancer.
実験室実験の利点と制限
Nickel-63 has several advantages for lab experiments, including its long half-life, high purity, and low cost. It is also easy to handle and transport. However, its beta particles have a limited range, which can make it difficult to use in certain applications.
将来の方向性
There are several future directions for the use of Nickel-63 in scientific research. One area of interest is the development of new radiopharmaceuticals for cancer therapy. Another area of interest is the use of Nickel-63 in environmental studies, such as tracking the movement of pollutants in soil and water. Additionally, there is potential for the use of Nickel-63 in nuclear batteries, which could provide a long-lasting and reliable source of power for remote applications.
Conclusion:
In conclusion, Nickel-63 is a versatile and useful isotope in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of Nickel-63 in scientific research has the potential to contribute to advances in various fields, including medicine, environmental science, and nuclear physics.
合成法
Nickel-63 is synthesized by neutron activation of natural nickel-62. In this process, nickel-62 is bombarded with neutrons, which converts it into nickel-63. The resulting isotope is then separated from the other isotopes of nickel using various separation techniques, including ion exchange chromatography and solvent extraction.
科学的研究の応用
Nickel-63 is widely used in scientific research applications, including tracer studies, radiography, and radiation therapy. It is used as a tracer in environmental studies, such as tracking the movement of water in soil and groundwater. It is also used in radiography to detect defects in metal structures and in radiation therapy to treat cancer.
特性
CAS番号 |
13981-37-8 |
|---|---|
製品名 |
Nickel-63 |
分子式 |
C16H25NO4 |
分子量 |
62.929669 g/mol |
IUPAC名 |
nickel-63 |
InChI |
InChI=1S/Ni/i1+4 |
InChIキー |
PXHVJJICTQNCMI-RNFDNDRNSA-N |
異性体SMILES |
[63Ni] |
SMILES |
[Ni] |
正規SMILES |
[Ni] |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
63Ni radioisotope Ni-63 radioisotope Nickel-63 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




